3-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-1-ol
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Overview
Description
3-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-1-ol is an organic compound with the molecular formula C11H24N2O. It belongs to the class of piperidine derivatives, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-1-ol typically involves the reaction of 1,2,5-trimethylpiperidine with 3-chloropropan-1-ol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
3-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as an analgesic or anesthetic agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Piperidin-1-yl)propan-1-ol: Similar structure but lacks the trimethyl substitution on the piperidine ring.
3-(4-Methylpiperazin-1-yl)propan-1-amine: Contains a piperazine ring instead of a piperidine ring.
1-Propanol, 3-[(1,2,5-trimethyl-4-piperidinyl)amino]: Another derivative with slight structural variations.
Uniqueness
3-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-1-ol is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
113556-57-3 |
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Molecular Formula |
C11H24N2O |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
3-[(1,2,5-trimethylpiperidin-4-yl)amino]propan-1-ol |
InChI |
InChI=1S/C11H24N2O/c1-9-8-13(3)10(2)7-11(9)12-5-4-6-14/h9-12,14H,4-8H2,1-3H3 |
InChI Key |
VMAMVINEFZCCMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(CN1C)C)NCCCO |
Origin of Product |
United States |
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